N-(3-chloro-4-methoxyphenyl)-6-methyl-1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-3-carboxamide
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Overview
Description
N-(3-chloro-4-methoxyphenyl)-6-methyl-1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-3-carboxamide is a useful research compound. Its molecular formula is C16H16ClN3O4S and its molecular weight is 381.83. The purity is usually 95%.
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Scientific Research Applications
Chemical Structure and Reactions
N-(3-chloro-4-methoxyphenyl)-6-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-3-carboxamide 1,1-dioxide has been studied for its chemical structure and reactions. Research indicates that related compounds, such as cyclohepta[b][1,4]benzothiazines, undergo reactions like oxidation and rearrangement under certain conditions, leading to other chemical structures like phenothiazine derivatives (Shindo, Ishikawa, & Nozoe, 1985).
Molecular and Crystal Structure
Studies have been conducted on the molecular and crystal structure of similar compounds, which are stabilized by intramolecular hydrogen bonds. For instance, N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiadiazine-3-carboxamide 1,1-dioxides exhibit specific conformations and intermolecular interactions, contributing to their stability and reactivity (Siddiqui et al., 2008).
Synthesis and Biological Activities
Various derivatives of benzothiadiazine dioxides have been synthesized and evaluated for their potential biological activities. For example, novel 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides were synthesized, showing preliminary antibacterial and antioxidant properties (Zia-ur-Rehman et al., 2009). Additionally, derivatives like pyrazolo[1,5-a]pyrimidine have been explored for their cytotoxic activity against various cancer cell lines (Hassan, Hafez, & Osman, 2014).
Pharmaceutical Applications
The crystal and molecular structure of benzothiadiazine derivatives plays a significant role in their biological activity. Studies have demonstrated that different enantiomers of these compounds can exhibit varying degrees of analgesic and anti-inflammatory properties, which are crucial for pharmaceutical applications (Ukrainets et al., 2019).
Mechanism of Action
Target of Action
The primary target of this compound is the Ephrin type-B receptor 4 . This receptor plays a crucial role in various biological processes, including cell migration, adhesion, and differentiation.
Mode of Action
It is suggested that it may act as acompetitive and reversible inhibitor of its target . This means that the compound binds to the same site as the natural substrate, competing for the active site of the receptor. The binding is reversible, meaning it can attach and detach without permanently altering the receptor.
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-6-methyl-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O4S/c1-9-3-6-14-12(7-9)19-15(20-25(14,22)23)16(21)18-10-4-5-13(24-2)11(17)8-10/h3-8,15,19-20H,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLFBIMIOQUGCBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)S(=O)(=O)NC(N2)C(=O)NC3=CC(=C(C=C3)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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